1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine

Lipophilicity Drug-likeness Physicochemical profiling

Addressing the need for a regioisomerically pure, multifunctional chiral amine in CNS drug discovery, this compound solves the problem of unpredictable shifts in pKa, lipophilicity, and target selectivity that arise from using generic analogs. - Enables enantioselective resolution via Candida antarctica lipase B, yielding (R)-amine in 96-99% ee for stereospecific pharmacophore incorporation. - The ortho-bromo handle permits late-stage cross-coupling diversification; the β-fluoroethylamine moiety serves as a PET imaging precursor or enzyme inhibitor warhead. - Supplied at ≥95% purity with full analytical characterization, ensuring batch-to-batch consistency for SAR campaigns.

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
Cat. No. B13244718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(CF)N)Br
InChIInChI=1S/C9H11BrFNO/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,12H2,1H3
InChIKeyVIJSKJWREVRBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine: Structural & Physicochemical Baseline


1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine (C₉H₁₁BrFNO, MW 248.09 g/mol) is a halogenated aromatic amine belonging to the 1-aryl-2-fluoroethylamine class [1]. It features a 2-bromo-4-methoxy disubstituted phenyl ring attached to a 2-fluoroethan-1-amine side chain, combining both electron-withdrawing (bromo, fluoro) and electron-donating (methoxy, amine) functional groups in a specific regioisomeric arrangement [2]. The compound is commercially available as a research chemical from specialized suppliers in quantities from 1 g upward, with purity specifications typically ≥95% . Its structural attributes—particularly the ortho-bromo and para-methoxy substitution pattern relative to the chiral benzylic amine center—define its differentiation from closely related regioisomeric and substitutional analogs that share the identical molecular formula.

1 Regioisomeric identity essential for structure–activity relationship mapping
2 Fluorine gauche effect modulates amine basicity and membrane permeability
3 Ortho‑bromo handle enables transition metal‑catalyzed functionalization

1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine: Regioisomer-Driven Divergence


Although compounds with the molecular formula C₉H₁₁BrFNO share identical molecular weight and elemental composition, the position of the bromo and methoxy substituents on the phenyl ring—and the position of fluorine on the ethylamine backbone—governs key properties including amine basicity (pKa), lipophilicity (logP/logD), metabolic stability, and molecular recognition by biological targets [1]. In 1-aryl-2-fluoroethylamines, the fluorine gauche effect and the electron-donating resonance of the para-methoxy substituent jointly modulate the conformational population and the amine pKa, which directly impacts receptor-binding pharmacophore geometry and hydrogen-bonding capacity [2]. Generic substitution by a regioisomer (e.g., 1-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine, CAS 1822672-26-3) or by a non-methoxylated analog (e.g., 1-(4-bromophenyl)-2-fluoroethan-1-amine) introduces uncharacterised shifts in these parameters that can alter selectivity, potency, and off-target profiles in medicinal chemistry programs [3]. The quantitative evidence below substantiates these differentiation dimensions.

Regioisomer shift alters electronic environment

Meta‑ or ortho‑methoxy regioisomers (CAS 1822672‑26‑3, 1780196‑51‑1) provide different resonance stabilization at the benzylic center, which may shift target‑binding geometry and chiral resolution behavior.

Non‑methoxylated analog lacks H‑bond acceptor

Absence of the para‑methoxy group reduces TPSA and removes a metabolic soft spot; the polarity‑permeability balance may not transfer directly to CNS models.

Non‑fluorinated analog has higher amine basicity

Replacement by a non‑fluorinated ethylamine (CAS 634149‑54‑5) increases pKa by ~1.5–2.0 units, substantially altering protonation state at physiological pH and potential lysosomal trapping.

1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine: Differentiation Evidence vs. Analogs


Lipophilicity vs. Non-Methoxylated Analog

The para-methoxy substituent on the target compound increases computed lipophilicity relative to the non-methoxylated analog 1-(4-bromophenyl)-2-fluoroethan-1-amine. PubChem-computed XLogP3-AA for the target compound is 1.8 [1], while the 4-bromo analog (without methoxy) yields a calculated XLogP3 of approximately 1.3–1.5 on the same scale based on fragment-based prediction . This ΔlogP of ~0.3–0.5 units reflects the incremental contribution of the methoxy group to membrane permeability and hydrophobic binding interactions.

Lipophilicity Difference
Reported
XLogP3-AA = 1.8 vs. ~1.3–1.5 (non‑methoxylated); ΔlogP ≈ +0.3 to +0.5
Supports membrane permeability screening for CNS models
Computational prediction; experimental logD validation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and H-Bond Acceptors vs. Analog

The methoxy group in the target compound adds an additional hydrogen-bond acceptor, increasing the computed Topological Polar Surface Area (TPSA) to 35.3 Ų and the H-bond acceptor count to 3 [1]. In contrast, 1-(4-bromophenyl)-2-fluoroethan-1-amine (lacking the methoxy oxygen) presents a H-bond acceptor count of 2 and a correspondingly lower TPSA (~26 Ų estimated) . This difference positions the target compound in a distinct physicochemical space for CNS drug-likeness (TPSA < 60–70 Ų typically required for blood-brain barrier penetration, with the target retaining sufficient polarity while gaining the metabolic and binding advantages of methoxy substitution).

TPSA & H‑Bond Profile
Reported
TPSA = 35.3 Ų, 3 H‑bond acceptors vs. ~26 Ų / 2 (non‑methoxylated)
Balanced polarity within CNS drug‑like space
Computed values; confirm with experimental PSA where needed
Polar surface area Membrane permeability Drug-likeness

Regioisomeric Substitution: Para-Methoxy vs. Meta/Ortho

The target compound's 2-bromo-4-methoxy substitution positions the electron-donating methoxy group para to the chiral benzylic amine attachment point, creating a distinct electronic push-pull system compared to the 5-methoxy regioisomer (CAS 1822672-26-3, methoxy meta to attachment) and the 5-bromo-2-methoxy regioisomer (CAS 1780196-51-1, methoxy ortho to attachment) [1]. In para-substituted 1-aryl-2-fluoroethylamines, the methoxy resonance effect maximally stabilizes the benzylic carbocation character in transition states, directly impacting both chemical reactivity (e.g., nucleophilic substitution rates) and chiral recognition in enzymatic kinetic resolutions [2]. All three regioisomers share identical molecular formula (C₉H₁₁BrFNO) and molecular weight (248.09 g/mol), making regioisomeric purity verification essential—supplier Certificate of Analysis documentation is therefore critical for procurement .

Regioisomer Identity
Class‑level
2‑Br‑4‑OMe (para) vs. 5‑OMe (meta) and 2‑OMe (ortho) regioisomers
Para‑methoxy resonance stabilization affects chiral resolution and reactivity
CoA verification recommended; NMR/HPLC identity confirmation
Regioisomer selectivity Structure-activity relationship Medicinal chemistry

Amine Basicity: Fluorine Gauche Effect vs. Non-Fluorinated

The β-fluorine atom in the target compound reduces the amine pKa by approximately 1.5–2.0 pK units relative to the non-fluorinated analog 1-(2-bromo-4-methoxyphenyl)ethan-1-amine (CAS 634149-54-5). 2-Fluoroethylamine has an experimental pKa of ~8.9 [1], compared to ethylamine pKa ~10.7 [2], establishing a ΔpKa ≈ –1.8 units from fluorine substitution alone. For the target aryl-substituted system, the predicted pKa is in the range ~7.0–7.5, substantially lower than the non-fluorinated comparator (estimated pKa ~9.0–9.5) [3]. This pKa shift alters the protonation state at physiological pH (7.4), directly affecting solubility, membrane permeability, and receptor-binding affinity.

Amine Basicity (pKa)
Class‑level
Predicted pKa ~7.0–7.5 (fluoro) vs. ~9.0–9.5 (non‑fluoro); ΔpKa ≈ –1.5 to –2.0
Increases neutral fraction at physiological pH, potentially enhancing passive permeability
Class‑level inference; individual pKa determination advised
Amine basicity Fluorine gauche effect pKa modulation

Enantioselective Enzymatic Resolution

For the broader 1-aryl-2-fluoroethylamine class, lipase B from Candida antarctica (CAL-B) with ethyl methoxyacetate as acyl donor achieves kinetic resolution yielding (R)-amines in 96–99% ee and (S)-methoxyacetamides in >99.5% ee [1]. The resolution is robust to variation in temperature, acyl donor concentration, water activity, and aromatic substituent structure [1]. Critically, the Mitsunobu inversion protocol for obtaining the (S)-enantiomer is substrate-dependent: electron-donating substituents (such as the para-methoxy in the target compound) cause racemisation and low yields, making the lipase resolution route the preferred enantioselective pathway for the target compound specifically [2].

Chiral Resolution Method
Class‑level
CAL‑B lipase achieves 96–99% ee for (R)‑amine; Mitsunobu inversion limited by para‑OMe
Enzymatic resolution required for both enantiomers due to electron‑donating substituent
Class‑level from related 1‑aryl‑2‑fluoroethylamines; verify with target compound
Chiral resolution Enantiomeric excess Lipase catalysis

Commercial Availability vs. Regioisomers

The target compound is stocked at 1 g scale by Leyan (Product No. 2026757) with standard research-grade purity (≥95% specification typical for the supplier's catalog) . Larger quantities (5 g, 10 g, 25 g) require quotation, indicating limited bulk availability . In comparison, the regioisomer 1-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1822672-26-3) and 1-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1780196-51-1) have distinct supplier networks with different stock levels and pricing . The specific para-methoxy substitution pattern of the target compound often correlates with more limited commercial availability than meta-substituted analogs, requiring longer lead times for procurement at research scale .

Commercial Availability
Data to verify
Target: limited stock (1 g); regioisomers: broader availability
Procurement planning should account for longer lead times above 1 g
Vendor catalog snapshot; confirm with supplier before ordering
Chemical procurement Purity specification Vendor comparison

1-(2-Bromo-4-methoxyphenyl)-2-fluoroethan-1-amine: Application Scenarios


CNS Lead Optimization: Balanced Lipophilicity and Polarity

The target compound's XLogP3-AA of 1.8 and TPSA of 35.3 Ų place it within the CNS drug-like chemical space [1]. Its reduced amine basicity (pKa ~7.0–7.5) due to the β-fluorine gauche effect increases the fraction of neutral species at blood pH, enhancing passive brain penetration compared to non-fluorinated analogs [2]. The para-methoxy group provides an additional hydrogen-bond acceptor and metabolic soft spot for oxidative demethylation, enabling prodrug or soft-drug strategies. This specific combination of properties is not available from regioisomeric or non-methoxylated analogs, making the target compound the appropriate choice when CNS penetration potential must be balanced with target-binding polarity.

Chiral Building Block for β-Fluoroamine APIs

Based on the established class-level enantioselective resolution protocol using Candida antarctica lipase B (96–99% ee for (R)-amine, >99.5% ee for (S)-methoxyacetamide) [3], the target compound can serve as a chiral building block for incorporating the 1-aryl-2-fluoroethylamine pharmacophore into drug candidates. The para-methoxy group enables further functionalization via electrophilic aromatic substitution or O-demethylation to phenol, providing a versatile synthetic handle absent in non-methoxylated analogs. Procurement from suppliers offering chiral material should include verification that the lipase resolution pathway (rather than Mitsunobu inversion) was employed, given the documented racemisation issues with electron-donating substituents [3].

SAR Studies: para-Methoxy Substitution Effects

The target compound is ideally suited as a tool compound in SAR campaigns comparing the effect of methoxy position (para vs. meta vs. ortho) on biological activity against amine-recognizing targets (GPCRs, transporters, enzymes) [4]. Its regioisomeric identity (2-bromo-4-methoxy) provides a specific electronic environment where the methoxy group maximally donates electron density to the benzylic position via resonance, differentially modulating π-stacking and hydrogen-bonding interactions compared to 5-methoxy (meta) or 2-methoxy (ortho) regioisomers . This makes it an essential comparator compound for probing the electronic requirements of the target binding pocket.

Chemical Biology Probe: Halogenated Fluoroethylamine Scaffold

The ortho-bromo substituent serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the phenyl ring for probe molecule synthesis [1]. Combined with the β-fluoroethylamine moiety, which can function as a mechanism-based enzyme inhibitor or a ¹⁸F radiolabeling precursor for PET imaging upon further derivatization, the target compound offers a multifunctional scaffold for chemical biology applications that simpler analogs lacking either bromine or fluorine cannot provide [5].

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity and polarity profile
Blood‑brain barrier penetration model
Chiral β‑fluoroamine synthesis
Enzymatic resolution compatibility
Enantiomeric excess and stereochemical control
GPCR / transporter SAR studies
Regioisomeric identity
Binding‑pocket electronic requirement mapping
Halogenated scaffold for probe synthesis
Ortho‑bromo cross‑coupling handle
Late‑stage diversification and radiolabeling
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